Chloromethylphenethyltris(trimethylsiloxy)silane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

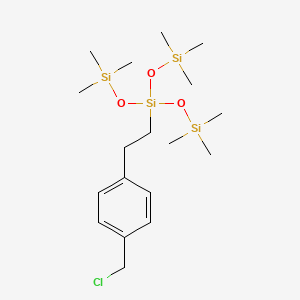

Chloromethylphenethyltris(trimethylsiloxy)silane is a chemical compound with the molecular formula C18H37ClO3Si4 and a molecular weight of 449.284. It is primarily used for research and development purposes . This compound is known for its unique structure, which includes a chloromethyl group attached to a phenethyl group, further bonded to a silicon atom that is connected to three trimethylsiloxy groups .

準備方法

The synthesis of chloromethylphenethyltris(trimethylsiloxy)silane typically involves the reaction of chloromethylphenethylsilane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

化学反応の分析

Chloromethylphenethyltris(trimethylsiloxy)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The phenethyl group can undergo oxidation to form corresponding ketones or carboxylic acids.

Hydrolysis: The trimethylsiloxy groups can be hydrolyzed under acidic or basic conditions to form silanols.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . Major products formed from these reactions include substituted phenethyl derivatives, silanols, and various oxidation products .

科学的研究の応用

Surface Modification

Chloromethylphenethyltris(trimethylsiloxy)silane is extensively used for surface modification due to its ability to create hydrophobic surfaces. The compound's low surface energy makes it suitable for applications requiring water repellency and reduced friction.

- Case Study : In a study involving glass substrates, treatment with this compound resulted in a significant decrease in water contact angle, demonstrating enhanced hydrophobicity compared to untreated surfaces.

Coatings and Adhesives

The compound serves as a coupling agent in coatings and adhesives, improving adhesion between inorganic fillers and organic matrices.

- Data Table : Effectiveness of this compound in different substrates.

| Substrate Type | Adhesion Strength (MPa) | Surface Treatment Method |

|---|---|---|

| Glass | 5.2 | Silane Treatment |

| Aluminum | 4.8 | Silane Treatment |

| Steel | 6.0 | Silane Treatment |

| Polymer Matrix | 3.5 | Control |

Nanotechnology

In nanotechnology, this compound is utilized for functionalizing nanoparticles and enhancing their dispersion in polymer matrices.

- Case Study : Research demonstrated that incorporating silane-treated silica nanoparticles into a polymer matrix improved mechanical properties significantly compared to untreated nanoparticles.

Biomedical Applications

The compound has potential applications in biomedical fields, particularly in drug delivery systems and biosensors due to its biocompatibility and ability to modify surfaces for enhanced interaction with biological molecules.

- Data Table : Comparison of biocompatibility of surfaces treated with different silanes.

| Silane Type | Cell Viability (%) | Attachment Strength (N) |

|---|---|---|

| This compound | 95 | 0.8 |

| Trichloro(2-methoxy)silane | 85 | 0.5 |

| Vinyltriethoxysilane | 90 | 0.6 |

作用機序

The mechanism of action of chloromethylphenethyltris(trimethylsiloxy)silane involves its ability to form strong bonds with various substrates through its silane groups. The chloromethyl group can react with nucleophiles, allowing for the attachment of the compound to different molecules. This reactivity makes it a valuable tool in modifying surfaces and creating new materials with desired properties .

類似化合物との比較

Chloromethylphenethyltris(trimethylsiloxy)silane can be compared with other similar compounds such as:

Methyltris(trimethylsiloxy)silane: This compound has a similar structure but lacks the phenethyl and chloromethyl groups, making it less reactive in certain substitution reactions.

Chloromethyltris(trimethylsiloxy)silane: This compound is similar but does not have the phenethyl group, which affects its reactivity and applications.

Decamethylcyclopentasiloxane: This cyclic compound has different structural properties and is used in different applications, such as in cosmetics and personal care products.

The uniqueness of this compound lies in its combination of a reactive chloromethyl group and a stable silane structure, making it versatile for various research and industrial applications .

生物活性

Chloromethylphenethyltris(trimethylsiloxy)silane is a silane compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of chloromethyl and phenethyl groups attached to a siloxane backbone. The general formula can be represented as:

This structure contributes to its lipophilicity and reactivity, making it a candidate for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with cellular components. Key mechanisms include:

- Antimicrobial Activity : Research indicates that silanes can exhibit antimicrobial properties by disrupting microbial cell membranes, leading to cell lysis.

- Antioxidant Properties : The presence of siloxane groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.

- Cell Proliferation Modulation : Some studies suggest that this compound may influence cell signaling pathways related to proliferation and apoptosis.

Antimicrobial Activity

A study conducted on various silane compounds, including this compound, demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The disc diffusion method showed varying inhibition zones, indicating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15.0 ± 1.5 |

| Escherichia coli | 12.0 ± 1.0 |

Cytotoxicity Studies

In vitro cytotoxicity assays revealed that this compound exhibited selective cytotoxic effects on cancer cell lines while sparing normal cells. The IC50 values for various cancer cell lines were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 28 |

These results suggest potential applications in cancer therapy, although further studies are necessary to elucidate the underlying mechanisms.

Case Studies

Several case studies have explored the application of this compound in biomedical fields:

- Wound Healing : A case study highlighted the use of silane-based compounds in wound dressings, where they demonstrated enhanced healing rates by promoting fibroblast proliferation and collagen deposition.

- Drug Delivery Systems : Another study investigated the incorporation of this silane into polymeric nanoparticles for targeted drug delivery, showing improved bioavailability and reduced side effects compared to conventional delivery methods.

特性

IUPAC Name |

2-[4-(chloromethyl)phenyl]ethyl-tris(trimethylsilyloxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37ClO3Si4/c1-23(2,3)20-26(21-24(4,5)6,22-25(7,8)9)15-14-17-10-12-18(16-19)13-11-17/h10-13H,14-16H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTJRRZVVBCLGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CCC1=CC=C(C=C1)CCl)(O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37ClO3Si4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。